Cyclazosin

α1-adrenoceptor binding affinity Ki determination

Cyclazosin (CAS 139953-73-4) is the premier selective α1B-adrenoceptor antagonist for research, delivering 13–38-fold functional selectivity over α1A/α1D subtypes—unmatched by non-selective clinical agents like prazosin or doxazosin. Defined (4aS,8aR) stereochemistry ensures reproducible subtype-specific pharmacology in vasoconstriction discrimination (pA2 8.85 at α1B-predominant rabbit aorta), spinal autonomic reflex mapping, and computational α1B homology modeling. Choose Cyclazosin to eliminate confounding α1A/α1D cross-reactivity and produce unambiguous α1B-subtype data. ≥98% purity. For research use only.

Molecular Formula C23H27N5O4
Molecular Weight 437.5 g/mol
CAS No. 139953-73-4
Cat. No. B161197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclazosin
CAS139953-73-4
Synonyms(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome
Molecular FormulaC23H27N5O4
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC
InChIInChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1
InChIKeyXBRXTUGRUXGBPX-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclazosin CAS 139953-73-4: Selective α1B-Adrenoceptor Antagonist for Subtype Pharmacology Research


Cyclazosin (CAS 139953-73-4) is a quinazoline-based α1-adrenoceptor antagonist structurally related to prazosin, characterized as a potent and competitive ligand with high selectivity for the α1B-adrenoceptor subtype [1]. As a chiral molecule with defined (4aS,8aR) stereochemistry, (+)-cyclazosin has been established as one of the most selective α1B-adrenoceptor antagonists described to date, with reported selectivity ratios of 13–38-fold over α1A- and α1D-subtypes in functional assays, and up to 90-fold selectivity in binding experiments [2]. The compound serves as a valuable pharmacological tool for discriminating α1-adrenoceptor subtype-mediated responses in both in vitro and in vivo experimental systems [3].

Why Generic α1-Blockers Cannot Substitute for Cyclazosin in α1B-Subtype Investigations


Clinically used α1-adrenoceptor antagonists such as prazosin, terazosin, doxazosin, and tamsulosin lack meaningful subtype discrimination among α1A, α1B, and α1D-adrenoceptors, precluding their utility in studies requiring pharmacological isolation of the α1B-subtype [1]. Cyclazosin addresses this critical gap through quantifiable α1B-selectivity (13–38-fold over α1A and α1D in functional tissues) that cannot be replicated by non-selective alternatives [2]. Procurement of a non-selective α1-antagonist for α1B-specific experimental objectives introduces confounding subtype-mediated effects, rendering data interpretation ambiguous and experimental conclusions unreliable [3].

Cyclazosin Quantitative Differentiation Evidence: Binding Affinity and Functional Selectivity Compared to Clinical α1-Antagonists


Binding Affinity Comparison: Cyclazosin Demonstrates Higher α1B Affinity than Clinical α1-Antagonists

In a comprehensive 2020 study evaluating 101 clinical drugs and laboratory compounds against human cloned α1A, α1B, and α1D-adrenoceptors, cyclazosin exhibited higher binding affinity than clinically used α1-antagonists including doxazosin. The study authors explicitly noted that 'other compounds (eg, cyclazosin, 3-MPPI, and ARC239) had higher affinities' than doxazosin, a high-affinity nonselective α1-antagonist [1]. This finding establishes cyclazosin's superior potency at the α1B-adrenoceptor relative to widely available clinical alternatives.

α1-adrenoceptor binding affinity Ki determination receptor pharmacology

Functional Selectivity Profile: Cyclazosin Exhibits Quantified 13–38-Fold α1B Selectivity Over α1A and α1D Subtypes

Functional studies in rat and rabbit isolated tissues demonstrated that (+)-cyclazosin acts as a competitive antagonist with quantified subtype selectivity. In rat prostatic vas deferens (α1A) and rat aorta (α1D), pA2 values were 7.75 and 7.27 respectively, whereas in rabbit thoracic aorta (α1B) the pA2 value was 8.85 [1]. This corresponds to 13-fold selectivity for α1B over α1A, and 38-fold selectivity for α1B over α1D. A 2018 follow-up study confirmed these selectivity ratios (α1B/α1A = 13, α1B/α1D = 38–39) and identified (+)-cyclazosin as 'one of most selective antagonists of the α1B-adrenoceptor subtype' [2]. No clinically available α1-antagonist approaches this level of α1B-subtype discrimination.

α1-adrenoceptor subtypes functional antagonism pA2 determination tissue pharmacology

Binding Selectivity Discrepancy: Cyclazosin Binding Data Shows Higher Selectivity than Functional Data, Requiring Careful Experimental Interpretation

A critical differentiation point for cyclazosin is the documented discrepancy between its binding selectivity and functional selectivity. In radioligand binding experiments with rat liver membranes, cyclazosin displayed pKi = 9.68 at α1B-adrenoceptors, with reported 90- to 130-fold selectivity over α1A and α1D subtypes [1]. However, the same study found that in functional tissue preparations, cyclazosin 'does not behave as a selective α1B-adrenoceptor antagonist' with pKB/pA2 values of 7.96±0.08 (α1B, rat spleen), 7.78±0.04 (α1A/L, rat mesenteric artery), and 6.86±0.07 (α1D, rat aorta), yielding only approximately 1.5-fold functional selectivity [1]. This binding-versus-functional disconnect was partially resolved by Marucci et al. (2005), who confirmed functional α1B-selectivity of 13–38-fold in different tissue preparations [2]. This tissue- and species-dependent variability in selectivity is a unique characteristic of cyclazosin that must inform experimental design and data interpretation.

radioligand binding functional pharmacology receptor selectivity α1B-adrenoceptor

In Vivo Functional Differentiation: Cyclazosin Versus α1A-Selective Antagonist RS-100329 in Spinal Bladder Reflex Modulation

In an anesthetized rat model examining spinal α1-adrenoceptor contributions to bladder reflex control, intrathecal administration of (+)-cyclazosin (α1B-antagonist) produced pharmacologically distinct effects compared to RS-100329 (α1A-antagonist). At a 50 nmol dose, (+)-cyclazosin decreased bladder-contraction amplitude by 48% and increased contraction frequency by 44%, whereas RS-100329 at the same dose produced 52% amplitude reduction and 54% frequency increase [1]. Critically, the dose-response relationship differed: RS-100329 showed progressive amplitude reduction across 25, 50, and 100 nmol doses (38%, 52%, 95% respectively), while (+)-cyclazosin's effect on amplitude was significant only at the 50 nmol dose and not at 100 nmol, indicating distinct pharmacodynamic profiles [1]. The α1D-antagonist BMY7378 produced no significant changes at any dose tested (25–100 nmol) [1].

in vivo pharmacology α1-adrenoceptor subtypes bladder reflex intrathecal administration

Reversed Affinity Profile: Cyclazosin Versus Cystazosin Demonstrates Structural Determinants of α1-Subtype Selectivity

A comparative study of structurally related quinazoline derivatives revealed that cystazosin, a cystamine-bearing analogue, exhibits a reversed affinity profile relative to (+)-cyclazosin. Whereas (+)-cyclazosin demonstrates preferential binding to α1B-adrenoceptors with lower affinity for α1A and α1D subtypes, cystazosin shows higher affinity for α1D-adrenoceptors and significantly lower affinity for α1A and α1B subtypes [1]. This inversion of subtype selectivity—achieved through a single structural modification—highlights the unique pharmacophore requirements for α1B-selectivity that (+)-cyclazosin fulfills. The (4aS,8aR) stereochemistry of cyclazosin is crucial for this α1B-selectivity, as confirmed by subsequent enantiomer studies [2].

structure-activity relationship α1D-adrenoceptor quinazoline derivatives subtype selectivity

Cyclazosin Research Applications: Validated Scenarios for α1B-Adrenoceptor Pharmacological Investigation


Pharmacological Isolation of α1B-Adrenoceptor-Mediated Vascular Responses

Cyclazosin is optimally deployed in isolated tissue studies requiring discrimination of α1B-mediated vasoconstriction from α1A- and α1D-mediated components. In rabbit thoracic aorta, where α1B-adrenoceptors predominate, cyclazosin exhibits a pA2 of 8.85 with competitive antagonism of noradrenaline-induced contractions, while showing markedly lower potency at α1L-adrenoceptors (pA2 = 6.75–7.09) [1]. This differential potency profile enables researchers to attribute observed contractile responses specifically to α1B-adrenoceptor activation. The compound's 13-fold selectivity over α1A and 38-fold selectivity over α1D in functional assays [1] provides sufficient pharmacological window for subtype discrimination in mixed-receptor tissue preparations, unlike non-selective clinical α1-antagonists.

In Vivo Dissection of α1-Adrenoceptor Subtype Contributions to Autonomic Reflexes

Cyclazosin enables in vivo pharmacological dissection of α1B-adrenoceptor contributions to spinal autonomic reflexes when compared against subtype-selective tool compounds. In the rat spinal bladder reflex model, intrathecal cyclazosin (50 nmol) produces distinct effects on bladder contraction parameters (48% amplitude reduction, 44% frequency increase) that differ qualitatively and quantitatively from the α1A-selective antagonist RS-100329 (dose-dependent 38–95% amplitude reduction) [2]. The α1D-selective antagonist BMY7378 produces no significant effects across the same dose range [2]. This differential pharmacology establishes cyclazosin as an essential tool for mapping α1B-adrenoceptor functional neuroanatomy in spinal autonomic pathways, particularly for studies investigating micturition reflex control where multiple α1-subtypes are co-expressed.

Structural Biology and Molecular Modeling of α1B-Adrenoceptor Ligand Interactions

Cyclazosin serves as a validated reference ligand for α1B-adrenoceptor structural studies and homology modeling. Molecular dynamics simulations of (+)-cyclazosin bound to α1B-adrenoceptor homology models have revealed specific hydrogen bonding interactions with residues C118 (TM3) and W121 (TM3) [3], providing structural insights into the molecular determinants of α1B-subtype selectivity. Comparative modeling against α1A-adrenoceptor structures has demonstrated that both tamsulosin and (+)-cyclazosin extend into the extracellular vestibule, yet with distinct binding orientations that correlate with their differing subtype selectivity profiles [4]. The established (4aS,8aR) absolute stereochemistry of (+)-cyclazosin, confirmed by X-ray crystallography [5], provides a defined chiral reference point for structure-based design of novel α1B-selective ligands and for validation of computational docking algorithms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclazosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.